2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol
Overview
Description
AMG-3969 is a GK-GKRP disruptor. AMG-3969 normalized blood glucose levels in several rodent models of diabetes. AMG-3969 potently reversed the inhibitory effect of GKRP on GK activity and promoted GK translocation both in vitro (isolated hepatocytes) and in vivo (liver). AMG-3969 blood glucose lowering was restricted to diabetic and not normoglycaemic animals.
Scientific Research Applications
Antimalarial Activity
Compounds similar to the queried chemical, particularly those with piperazine derivatives, have shown potential as anti-malarial agents. For instance, a study by Cunico et al. (2009) identified piperazine derivatives with notable anti-malarial activity, highlighting the importance of specific molecular structures for generating such activity (Cunico et al., 2009).
PI3Kα Inhibition for Cancer Therapy
The replacement of the piperazine sulfonamide portion of PI3Kα inhibitors, like AMG 511, with aliphatic alcohols has been investigated. This research by Lanman et al. (2014) found that such replacements can retain in vitro efficacy and pharmacokinetic parameters, demonstrating potential for cancer therapy (Lanman et al., 2014).
Atypical Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to the queried compound, have been synthesized and identified for their high affinities towards certain serotonin receptors, indicating potential as atypical antipsychotic agents. Park et al. (2010) noted significant antagonistic activity for these compounds (Park et al., 2010).
Adenosine A2B Receptor Antagonists
Research by Borrmann et al. (2009) involved the design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which resulted in highly selective A2B adenosine receptor antagonists. These findings are significant for understanding receptor interactions and developing targeted therapies (Borrmann et al., 2009).
Crystal Structure and DFT Calculations
The study of novel piperazine derivatives, including 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, involved crystal structure analysis and density functional theory (DFT) calculations. These studies by Kumara et al. (2017) provide insights into the reactive sites and molecular properties of such compounds (Kumara et al., 2017).
Estrogen Receptor Binding and Molecular Docking
The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their binding affinity to estrogen receptors have been studied. Parveen et al. (2017) reported that these compounds showed promising anti-proliferative activities and provided insights into the structure-activity relationship (Parveen et al., 2017).
properties
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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